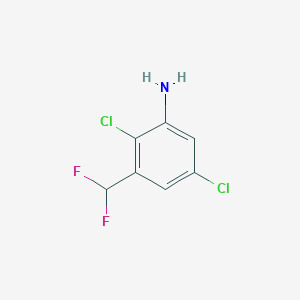
2,5-Dichloro-3-(difluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-3-(difluoromethyl)aniline is an organic compound characterized by the presence of two chlorine atoms and a difluoromethyl group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(difluoromethyl)aniline typically involves the introduction of chlorine and difluoromethyl groups onto an aniline ring. One common method involves the chlorination of 3-(difluoromethyl)aniline, followed by further chlorination to achieve the desired substitution pattern. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and distillation, is essential to obtain high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions: 2,5-Dichloro-3-(difluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
2,5-Dichloro-3-(difluoromethyl)aniline has a wide range of scientific research applications:
作用机制
The mechanism of action of 2,5-Dichloro-3-(difluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group can enhance its binding affinity to target proteins, leading to inhibition or activation of specific biological pathways. The chlorine atoms may also contribute to the compound’s reactivity and stability, influencing its overall biological activity .
相似化合物的比较
2,5-Dichloro-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2,4-Dichloro-3-(difluoromethyl)aniline: Differing in the position of chlorine atoms.
2,6-Dichloro-3-(difluoromethyl)aniline: Differing in the position of chlorine atoms.
Uniqueness: 2,5-Dichloro-3-(difluoromethyl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and difluoromethyl groups provides a distinct set of properties that can be leveraged in various applications, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C7H5Cl2F2N |
|---|---|
分子量 |
212.02 g/mol |
IUPAC 名称 |
2,5-dichloro-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H5Cl2F2N/c8-3-1-4(7(10)11)6(9)5(12)2-3/h1-2,7H,12H2 |
InChI 键 |
CEZXUCFOZAVUNX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(F)F)Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


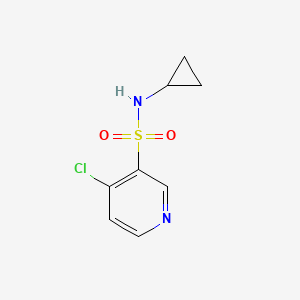
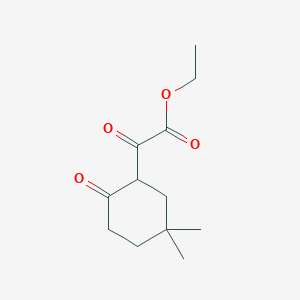
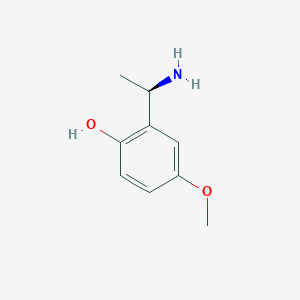

![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
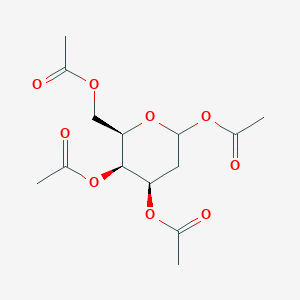
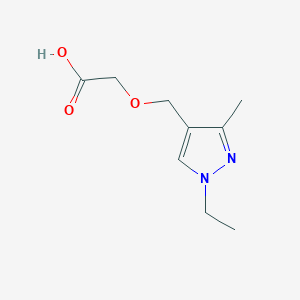
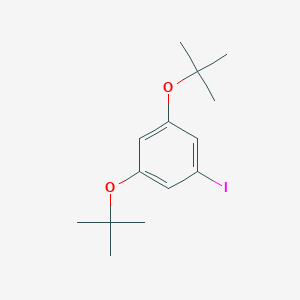
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)
![3-Bromo-4,5-dihydro-6H-thieno[2,3-c]pyrrol-6-one](/img/structure/B12946287.png)

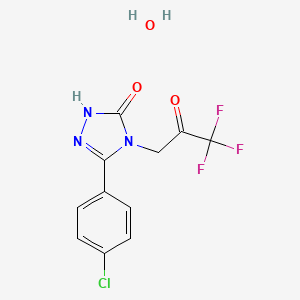
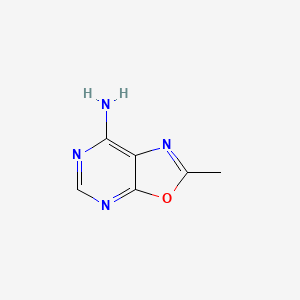
![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
